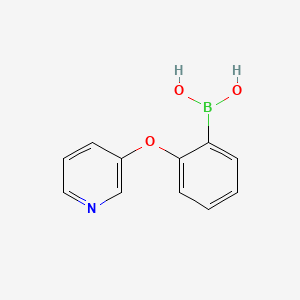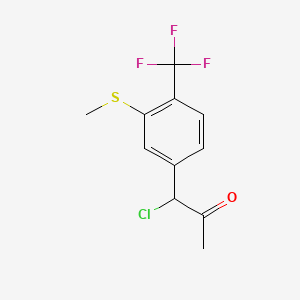
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a chloropropyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the chloropropyl, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzene with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the chloropropyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro or sulfonic acid groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-3-fluoro-4-(trifluoromethoxy)benzene, while electrophilic aromatic substitution with nitric acid can produce 1-(3-chloropropyl)-3-fluoro-4-(trifluoromethoxy)-2-nitrobenzene.
科学的研究の応用
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene depends on its specific application and the biological or chemical system it interacts with. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the chloropropyl, fluoro, and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-3-fluoro-4-methoxybenzene
Uniqueness
1-(3-Chloropropyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various chemical reactions.
特性
分子式 |
C10H9ClF4O |
|---|---|
分子量 |
256.62 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-fluoro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChIキー |
NEGMUWSXOHBTCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


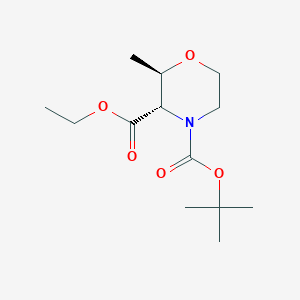

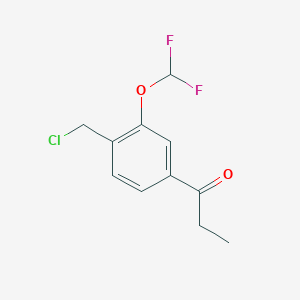

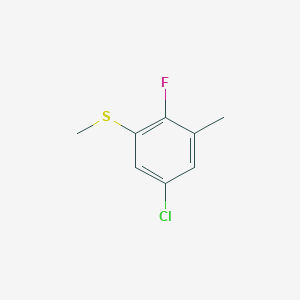
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethyl 4-methylbenzenesulfonate](/img/structure/B14035486.png)
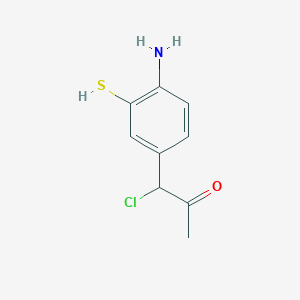
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol](/img/structure/B14035490.png)

